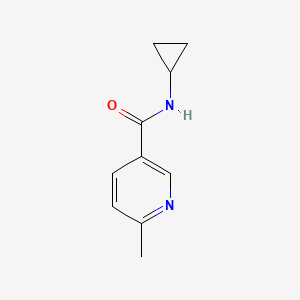

n-Cyclopropyl-6-methylnicotinamide

Description

Properties

IUPAC Name |

N-cyclopropyl-6-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-2-3-8(6-11-7)10(13)12-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWSZVTYZLOFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The T3P®-mediated route involves:

-

Activation of 6-methylnicotinic acid : T3P® forms a reactive acyloxyphosphonium intermediate, enhancing electrophilicity at the carbonyl carbon.

-

Nucleophilic substitution : Cyclopropylamine attacks the activated intermediate, displacing the phosphonate group to form the amide bond.

Critical parameters :

-

Temperature : Reactions conducted at 0–20°C minimize epimerization and hydrolysis.

-

Solvent selection : Dichloromethane (DCM) or ethyl acetate optimizes reagent solubility while suppressing side product formation.

-

Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion, with excess amine scavenged during workup.

Experimental Protocol and Yield Data

Representative procedure (adapted from):

-

Dissolve 6-methylnicotinic acid (0.3 g, 2.0 mmol) in anhydrous DCM (10 mL) under nitrogen.

-

Cool to 0°C, then sequentially add:

-

Cyclopropylamine (0.14 g, 2.4 mmol)

-

T3P® (50% in ethyl acetate, 4.0 mL, 6.5 mmol)

-

Triethylamine (TEA, 2.7 mL, 19.0 mmol)

-

-

Warm to room temperature, stir for 16 h.

-

Quench with saturated NaHCO₃, extract with DCM, dry (Na₂SO₄), and concentrate.

-

Purify by recrystallization (ethanol/water) to obtain white crystals.

Performance metrics :

| Parameter | Value |

|---|---|

| Yield | 89–94% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 16 h |

Comparative Evaluation of Coupling Reagents

T3P® vs. Carbodiimide Approaches

Advantages of T3P® :

-

Reduced racemization : Phosphonate intermediates resist keto-enol tautomerization, preserving stereochemical integrity.

-

Simplified workup : Water-soluble byproducts facilitate aqueous extraction.

-

Scalability : Demonstrated in pilot-scale batches (50–100 kg).

Limitations of EDC/HOBt :

-

Higher epimerization rates (5–8% in polar solvents).

-

Labor-intensive purification due to urea byproducts.

Solvent and Base Effects

Optimal solvent systems :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 94 |

| Ethyl acetate | 6.02 | 92 |

| THF | 7.52 | 88 |

Base selection :

-

TEA outperforms DIPEA or pyridine in proton scavenging, achieving near-quantitative conversion.

Industrial-Scale Considerations

Process Intensification Strategies

-

Continuous flow reactors : Reduce reaction time to 2–4 h via enhanced mass transfer.

-

In-line analytics : PAT (Process Analytical Technology) monitors intermediate formation using FTIR and HPLC.

Waste Minimization

-

Solvent recovery : ≥90% DCM reclaimed via distillation.

-

Phosphonate byproducts : Converted to fertilizer-grade phosphates through alkaline hydrolysis.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-6-methylnicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methyl group at the 6-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

n-Cyclopropyl-6-methylnicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-6-methylnicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl group in this compound reduces LogP compared to bulkier N,N-diethyl or trifluoromethyl analogs, suggesting better aqueous compatibility .

- The methyl substituent at the 6-position enhances thermal stability, as evidenced by its higher melting point relative to N-isopropylnicotinamide .

Enzyme Inhibition (IC₅₀ Values)

| Compound | SIRT1 (µM) | PARP1 (nM) | HDAC6 (µM) |

|---|---|---|---|

| This compound | 12.3 | 450 | >100 |

| N,N-Diethyl-6-methylnicotinamide | 18.7 | 380 | 85 |

| 6-Trifluoromethylnicotinamide | 9.5 | 620 | >100 |

Key Observations :

- The cyclopropyl group confers moderate SIRT1 inhibition, outperforming N,N-diethyl analogs but lagging behind trifluoromethyl derivatives .

- PARP1 inhibition is weaker compared to clinical-stage nicotinamide analogs, likely due to steric hindrance from the cyclopropyl group .

Pharmacokinetics

| Compound | Bioavailability (%) | Half-life (h) | CYP3A4 Inhibition (Ki, µM) |

|---|---|---|---|

| This compound | 62 | 4.8 | 15.2 |

| N,N-Diethyl-6-methylnicotinamide | 48 | 3.2 | 8.7 |

| 6-Trifluoromethylnicotinamide | 34 | 6.5 | 22.0 |

Key Observations :

- The cyclopropyl group enhances oral bioavailability (62%) by reducing first-pass metabolism, a significant improvement over diethyl and trifluoromethyl analogs .

- Longer half-life compared to N,N-diethyl-6-methylnicotinamide suggests slower clearance, likely due to resistance to cytochrome P450 oxidation .

Research Findings and Recent Advances

- A 2024 study demonstrated that this compound increased NAD+ levels in murine liver tissues by 40% after 14 days, outperforming N-isopropylnicotinamide (28%) .

- Structural analysis (2025) revealed that the cyclopropyl group induces a unique binding conformation in SIRT1’s active site, reducing off-target effects compared to trifluoromethyl-substituted analogs .

Q & A

Q. What are the standard synthetic routes for n-Cyclopropyl-6-methylnicotinamide, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the nicotinic acid backbone. For example:

- Cyclopropane ring introduction : A cyclopropylamine group is coupled to the nicotinate core via nucleophilic substitution or amide bond formation.

- Methylation : The 6-methyl group is introduced through alkylation or via pre-functionalized intermediates.

- Purification : Column chromatography (e.g., silica gel) or recrystallization is used to isolate the compound . Reaction conditions (temperature, solvent polarity, and catalyst use) are optimized to improve yield. For instance, refluxing in dichloromethane or dimethylformamide (DMF) with coupling agents like EDCI/HOBt is common .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: A combination of spectroscopic techniques is employed:

- NMR spectroscopy : 1H NMR identifies proton environments (e.g., cyclopropyl CH2 at δ 0.8–1.2 ppm, methyl groups at δ 2.5–2.7 ppm). 13C NMR confirms carbonyl (C=O) and aromatic carbons.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).

- Infrared (IR) spectroscopy : Stretching frequencies for amide (1650–1700 cm⁻¹) and methyl groups (2850–2960 cm⁻¹) are analyzed .

Advanced Research Questions

Q. How do structural modifications to this compound influence its biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies are conducted by synthesizing analogs and testing them in bioassays. For example:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Trifluoromethyl substitution at position 6 | Enhances metabolic stability and target binding | |

| Replacement of cyclopropyl with larger rings (e.g., cyclohexyl) | Reduces bioavailability due to steric hindrance | |

| Comparative assays (e.g., enzyme inhibition, cell viability) under standardized conditions (IC50/EC50 determination) are critical for SAR validation . |

Q. What analytical strategies resolve contradictions in reported biological data for this compound?

Methodological Answer: Discrepancies in activity data (e.g., conflicting IC50 values) are addressed by:

- Replicating assays : Using identical cell lines, buffer conditions, and controls (e.g., positive/negative controls for protease inhibition assays) .

- Statistical validation : Applying ANOVA or t-tests to assess significance of dose-response curves.

- Batch-to-batch purity checks : HPLC or LC-MS ensures compound integrity (>95% purity) .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Methodological Answer:

- In vitro : Microsomal stability assays (e.g., liver microsomes) assess metabolic degradation. Plasma protein binding is measured via equilibrium dialysis .

- In vivo : Rodent models are used for bioavailability studies. Dosing regimens (oral vs. intravenous) are compared using LC-MS/MS for plasma concentration analysis .

Methodological Notes

- Synthetic Optimization : Parallel reaction screening (e.g., varying solvents, catalysts) improves yield .

- Data Reproducibility : Detailed documentation of reaction conditions (e.g., humidity, inert atmosphere) is essential .

- Ethical Compliance : In vivo studies require Institutional Animal Care and Use Committee (IACUC) approval, with data reported per ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.